Rho-Kinase-IN-3

概要

説明

GSK270822Aは、Rho関連タンパク質キナーゼ1(ROCK1)の選択的阻害剤です。 ROCK1に対して9ナノモルの阻害濃度(IC50)値、リボソームS6キナーゼ1(RSK1)に対して1100ナノモル、p70S6キナーゼ(p70S6K)に対して1550ナノモルの値を示します 。この化合物は、主にROCK1が様々な細胞プロセスにおいて果たす役割を研究するために科学研究で使用されています。

準備方法

合成経路および反応条件

GSK270822Aの合成には、アミド置換インダゾールの調製が含まれます。一般的な合成経路には、以下の手順が含まれます。

インダゾールコアの形成: インダゾールコアは、適切な出発物質を含む環化反応によって合成されます。

アミド化: インダゾールコアは、適切な試薬でアミド化され、アミド基が導入されます。

工業生産方法

GSK270822Aの工業生産方法は、主に研究目的で使用されているため、広く文書化されていません。合成は通常、ラボでの調製と同様の一般的な手順に従いますが、大規模生産に最適化されています。

化学反応の分析

反応の種類

GSK270822Aは、以下のものを含む様々な化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 分子内の特定の官能基を修飾するために、還元反応を実行することができます。

一般的な試薬および条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 様々なハロゲン化剤や求核剤を置換反応に使用することができます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってヒドロキシル化誘導体が得られる場合があり、置換反応によってインダゾールコアに様々な官能基が導入される可能性があります。

科学的研究の応用

Cardiovascular Diseases

Rho-Kinase-IN-3 has shown promise in improving endothelial function and reducing vascular complications associated with atherosclerosis. A study involving patients with coronary artery disease demonstrated that inhibition of ROCK significantly enhanced endothelium-dependent vasodilation, indicating improved nitric oxide bioavailability .

Table 1: Effects of this compound on Endothelial Function

| Parameter | Baseline (%) | Post-treatment (%) | p-value |

|---|---|---|---|

| Endothelium-dependent vasodilation | 9.4 ± 1.9 | 13.4 ± 1.9 | <0.001 |

| Endothelium-independent vasodilation | 11.3 ± 1.4 | 7.7 ± 1.1 | 0.07 |

Neurodegenerative Diseases

Research indicates that this compound may mitigate neuroinflammation and promote neuronal survival in models of neurodegeneration. Inhibiting the Rho/ROCK pathway has been linked to reduced release of pro-inflammatory cytokines such as tumor necrosis factor-alpha, suggesting potential applications in conditions like Alzheimer's disease and multiple sclerosis .

Ocular Disorders

The compound has been investigated for its ability to lower intraocular pressure in glaucoma patients. Rho kinase inhibitors have been effective either alone or in conjunction with other ocular hypotensive agents, showcasing neuroprotective effects and enhancing ocular blood flow .

Table 2: Clinical Outcomes of Rho-Kinase Inhibition in Glaucoma

| Treatment Group | IOP Reduction (mmHg) | Neuroprotective Effect |

|---|---|---|

| This compound Alone | 5.0 ± 1.2 | Yes |

| Combined Therapy | 7.5 ± 1.5 | Yes |

Cancer Therapy

This compound has demonstrated anti-tumor effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines, including breast and colon cancers . The mechanism involves modulation of the actin cytoskeleton, which is crucial for cancer cell migration and invasion.

Case Study: ROCK Inhibition in Cancer Cells

A study reported that treatment with this compound led to a significant reduction in tumor growth in xenograft models of breast cancer, highlighting its potential as an adjunct therapy alongside conventional chemotherapeutics.

作用機序

GSK270822Aは、ROCK1を選択的に阻害することで効果を発揮します。ROCK1の阻害は、このキナーゼによって調節される様々な細胞プロセス、例えば細胞骨格の構築、細胞の移動、遺伝子の発現を阻害します。 関与する分子標的および経路には、アクチン細胞骨格の動態の調節において重要な役割を果たすRho/ROCKシグナル伝達経路が含まれます .

類似の化合物との比較

類似の化合物

GSK299115A: ROCK1、RSK1、およびp70S6Kに対する類似の阻害濃度値を持つ、別のROCK1選択的阻害剤。

GSK180736A: Gタンパク質共役受容体キナーゼ2(GRK2)の選択的阻害剤で、ROCK1に対してある程度の活性を持つ。

CCG258208: Gタンパク質共役受容体キナーゼ2(GRK2)およびGRK5の強力な阻害剤で、ROCK1に対してある程度の選択性を示す.

独自性

GSK270822Aは、他のキナーゼと比べてROCK1に対する高い選択性を持つことから、その独自性が生まれます。この選択性は、様々な生物学的プロセスにおけるROCK1の特定の役割を研究し、標的を絞った治療戦略を開発するための貴重なツールとなります。

類似化合物との比較

Similar Compounds

GSK299115A: Another selective ROCK1 inhibitor with similar inhibitory concentration values for ROCK1, RSK1, and p70S6K.

GSK180736A: A selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) with some activity against ROCK1.

CCG258208: A potent inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK5, with some selectivity for ROCK1.

Uniqueness

GSK270822A is unique due to its high selectivity for ROCK1 compared to other kinases. This selectivity makes it a valuable tool for studying the specific role of ROCK1 in various biological processes and for developing targeted therapeutic strategies.

生物活性

Rho-Kinase-IN-3 (also known as Rho-kinase inhibitor 3) is a selective inhibitor of the Rho-associated protein kinase (ROCK) family, which plays a critical role in various cellular processes, including smooth muscle contraction, cell migration, and proliferation. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Rho Kinases

Rho kinases are key effectors of the small GTPase RhoA and are involved in numerous physiological and pathological processes. They regulate the actin cytoskeleton, influencing cellular shape, motility, and contraction. Abnormal activation of the Rho/ROCK pathway has been implicated in various cardiovascular diseases such as hypertension, heart failure, and atherosclerosis .

This compound selectively inhibits ROCK1 and ROCK2, preventing their interaction with RhoA. This inhibition leads to decreased phosphorylation of myosin light chain (MLC), resulting in relaxation of vascular smooth muscle and reduced vasoconstriction. The compound has shown promise in preclinical studies for its potential therapeutic effects in conditions characterized by excessive ROCK activity.

Cardiovascular Effects

Numerous studies have demonstrated the protective effects of Rho-kinase inhibitors in cardiovascular models:

- Ischemia/Reperfusion Injury : Inhibition of Rho-kinase has been shown to protect the myocardium from ischemic injury. Studies indicate that this compound can mitigate left ventricular hypertrophy and improve cardiac contractility in models of heart failure .

- Hypertension Models : In Dahl salt-sensitive rats, administration of a ROCK inhibitor similar to this compound improved cardiac function and reduced vascular remodeling associated with hypertension .

Neurological Implications

The Rho/ROCK pathway also plays a role in neurological functions. Inhibition of this pathway has been linked to improvements in neuroprotection following injury:

- Blood Pressure Regulation : Research indicates that blockade of the Rho/ROCK pathway in the brainstem lowers blood pressure and heart rate, suggesting a potential role for this compound in treating hypertension through central mechanisms .

Case Studies

Recent case studies highlight the utility of Rho-Kinase inhibitors beyond cardiovascular applications:

- Corneal Edema Treatment : A case series reported successful corneal clearance after using netarsudil (a topical Rho-kinase inhibitor) for endothelial cell dysfunction. This suggests that ROCK inhibition may have therapeutic applications in ocular conditions .

- Chronic Pain Management : Emerging evidence points to the potential use of ROCK inhibitors in managing chronic pain through modulation of pain pathways involving the nervous system.

Data Table: Comparative Efficacy of Rho-Kinase Inhibitors

特性

分子式 |

C24H20N4O2 |

|---|---|

分子量 |

396.4 g/mol |

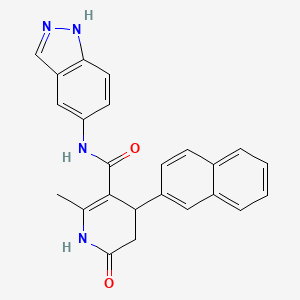

IUPAC名 |

N-(1H-indazol-5-yl)-6-methyl-4-naphthalen-2-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxamide |

InChI |

InChI=1S/C24H20N4O2/c1-14-23(24(30)27-19-8-9-21-18(11-19)13-25-28-21)20(12-22(29)26-14)17-7-6-15-4-2-3-5-16(15)10-17/h2-11,13,20H,12H2,1H3,(H,25,28)(H,26,29)(H,27,30) |

InChIキー |

ODLNBFNBEPOFNC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC5=C(C=C4)NN=C5 |

正規SMILES |

CC1=C(C(CC(=O)N1)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC5=C(C=C4)NN=C5 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

GSK270822A |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。